3-methanesulfonylazetidine-3-carbonitrile hydrochloride
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Overview
Description
3-methanesulfonylazetidine-3-carbonitrile hydrochloride is a chemical compound with the molecular formula C5H9ClN2O2S and a molecular weight of 196.65 g/mol . This compound is known for its unique structure, which includes an azetidine ring, a sulfonyl group, and a nitrile group. It is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methanesulfonylazetidine-3-carbonitrile hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the sulfonyl and nitrile groups. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the azetidine ring. The sulfonyl group can be introduced via sulfonylation reactions using reagents such as methanesulfonyl chloride. The nitrile group is typically introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Purification steps such as crystallization and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-methanesulfonylazetidine-3-carbonitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
3-methanesulfonylazetidine-3-carbonitrile hydrochloride is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methanesulfonylazetidine-3-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl and nitrile groups play a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The azetidine ring provides structural stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-carbonitrile: Lacks the sulfonyl group, making it less reactive in certain reactions.
Methanesulfonylazetidine: Does not have the nitrile group, affecting its binding properties and reactivity.
Aziridine derivatives: These compounds have a three-membered ring, which is more strained and less stable compared to the four-membered azetidine ring.
Uniqueness
3-methanesulfonylazetidine-3-carbonitrile hydrochloride is unique due to the presence of both the sulfonyl and nitrile groups, which confer distinct reactivity and binding properties. The azetidine ring provides a balance between stability and reactivity, making it a versatile compound in various applications .
Properties
CAS No. |
2648962-90-5 |
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Molecular Formula |
C5H9ClN2O2S |
Molecular Weight |
196.7 |
Purity |
95 |
Origin of Product |
United States |
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